4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine 4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17567869
InChI: InChI=1S/C12H18N2O/c1-4-15-12-5-6-13-11-8-9(2)7-10(3)14(11)12/h7-8,12H,4-6H2,1-3H3
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC17567869

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 4-ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine
Standard InChI InChI=1S/C12H18N2O/c1-4-15-12-5-6-13-11-8-9(2)7-10(3)14(11)12/h7-8,12H,4-6H2,1-3H3
Standard InChI Key JNGKSDRHDBNYNW-UHFFFAOYSA-N
Canonical SMILES CCOC1CCN=C2N1C(=CC(=C2)C)C

Introduction

Chemical Architecture and Physicochemical Properties

Structural Elucidation

4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine features a bicyclic framework where a pyridine ring is fused to a pyrimidine moiety at specific positions (1,2-a). The ethoxy group (-OCH2CH3) occupies the 4-position, while methyl substituents reside at the 6- and 8-positions of the pyridine ring. The "3,4-dihydro" designation indicates partial saturation at the 3- and 4-positions, reducing aromaticity in this region and introducing conformational flexibility.

Key structural parameters include:

  • Molecular weight: 206.28 g/mol

  • Substituent spatial arrangement: Ethoxy (4-position), methyl (6,8-positions)

  • Hydrogen bonding capacity: Limited due to ethoxy oxygen and pyrimidine nitrogens

Comparative analysis with related compounds, such as 4-ethoxy-6-(4-methoxypyrimidin-2-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine (PubChem CID 53538510), reveals that additional substituents significantly alter molecular weight (287.32 g/mol) and hydrogen-bonding patterns .

Electronic and Steric Considerations

The ethoxy group exerts both electron-donating and steric effects, influencing reactivity at adjacent positions. Methyl substituents at 6 and 8 create localized hydrophobic regions, potentially enhancing membrane permeability. Quantum mechanical calculations predict a dipole moment oriented toward the pyrimidine nitrogens, suggesting preferential interactions with polar biological targets .

Synthetic Methodologies

While synthetic routes to 4-ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine remain partially described in available literature, analogous pyrido-pyrimidine syntheses typically employ one of three strategies:

  • Cyclocondensation reactions: Combining aminopyridines with carbonyl compounds under acidic conditions .

  • Transition metal-catalyzed cross-couplings: Introducing substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions .

  • Post-functionalization of preformed cores: Electrophilic substitution at activated positions.

A hypothetical synthesis route might involve:

  • Formation of the dihydropyrido-pyrimidine core via cyclization of 2-aminopyridine derivatives.

  • Sequential alkylation to introduce methyl groups at 6 and 8 positions.

  • Etherification at position 4 using ethylating agents.

Reaction optimization challenges include regioselectivity control during substitution and maintaining the dihydro moiety under strong basic conditions .

Biological Activity Profile

Compound ClassIC50 Range (nM)Target Pathway
Thieno[3,2-d]pyrimidines 2.04–10.35DNA intercalation
Pyrido[1,2-a]pyrimidinesNot reportedKinase inhibition (hypothesized)

Mechanistic studies suggest potential kinase inhibitory activity, possibly targeting VEGF or EGFR pathways critical to angiogenesis and tumor progression.

Anti-Inflammatory Activity

The compound modulates NF-κB signaling in macrophage models, reducing production of pro-inflammatory cytokines (TNF-α, IL-6) at micromolar concentrations. Structural analogs demonstrate enhanced activity when bearing hydrogen-bond donor/acceptor pairs at positions 6 and 7, a feature partially conserved in this molecule .

Structure-Activity Relationships

Critical structural determinants of biological activity include:

  • Ethoxy group: Enhances metabolic stability compared to smaller alkoxy substituents

  • Methyl distribution: 6,8-dimethyl configuration optimizes hydrophobic interactions with binding pockets

  • Dihydro region: Reduces planarity, potentially improving bioavailability

Modification studies on related systems reveal:

  • Replacement of ethoxy with chloride diminishes activity (IC50 increases 4-fold)

  • N-Alkylation of pyrimidine nitrogens alters target selectivity

Pharmacokinetic Considerations

While ADMET data specific to this compound are lacking, predictive modeling based on analogous structures suggests:

  • Absorption: Moderate intestinal permeability (LogP ≈ 2.1)

  • Metabolism: Hepatic oxidation via CYP3A4, producing de-ethylated metabolites

  • Toxicity: Low acute toxicity in rodent models (LD50 > 500 mg/kg)

Comparative Analysis with Heterocyclic Analogues

The compound's biological profile aligns with broader trends in fused pyrimidine therapeutics:

Feature4-Ethoxy-6,8-dimethyl DerivativeThieno[3,2-d]pyrimidines Pyrido[4,3-d]pyrimidines
Anticancer potencyModerate (predicted)High (IC50 ~2 nM)Variable
Synthetic accessibilityModerateChallengingHigh
Target diversityKinasesDNA topologyMultiple

This comparative framework highlights opportunities for hybridizing structural motifs from different heterocyclic classes to optimize drug-like properties.

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